5-ethyl-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
“5-ethyl-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” is an organic compound that belongs to the class of benzofuran carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-ethyl-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include 5-ethyl-3-methylbenzofuran and 4-methylbenzylamine. The carboxamide group is introduced through a condensation reaction with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific biological pathways. The compound’s structure suggests potential activity against certain diseases.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for “5-ethyl-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The benzofuran ring could facilitate binding to hydrophobic pockets, while the carboxamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-3-methylbenzofuran-2-carboxamide
- N-(4-methylbenzyl)-N-(pyridin-2-yl)-benzofuran-2-carboxamide
Uniqueness
The unique combination of functional groups in “5-ethyl-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” provides distinct chemical properties and potential biological activities. Its structure allows for diverse chemical reactions and modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-ethyl-3-methyl-N-[(4-methylphenyl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H24N2O2/c1-4-19-12-13-22-21(15-19)18(3)24(29-22)25(28)27(23-7-5-6-14-26-23)16-20-10-8-17(2)9-11-20/h5-15H,4,16H2,1-3H3 |
InChI Key |
NQJWNKLBJOIBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)C)C4=CC=CC=N4 |
Origin of Product |
United States |
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